Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate
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Description
Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis of Functionalised Heterocyclic Compounds
Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is a key intermediate in the synthesis of diverse heterocyclic compounds, including pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These compounds are synthesized through reactions involving ethyl 2,3-dibromopropanoate and various aminopyridines, demonstrating the compound's versatility in facilitating the construction of complex heterocyclic frameworks with potential pharmacological properties (Arrault et al., 2002).
Catalytic Applications and Synthesis Methodologies
The compound serves as a building block in catalytic processes, such as the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines. This method utilizes ethyl tertiary amines as carbon sources under aerobic oxidative conditions, showcasing an innovative approach to forming valuable heterocyclic compounds with broad substrate scopes and good functional group tolerance (Rao et al., 2017).
Microwave-Assisted Synthesis
Ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate is also used in microwave-assisted synthesis methods, which offer rapid and efficient routes to imidazo[1,2-a]pyridines. Such methods highlight the compound's role in modern synthetic chemistry, where speed and selectivity are paramount (Li et al., 2013).
Novel Heterocyclic Structures
Research into the reactivity of ethyl 3-{imidazo[1,2-a]pyridin-2-yl}-2-oxopropanoate with different reagents has led to the synthesis of novel heterocyclic structures. These include various pyridine, pyrazole, triazole, and pyrimidinone derivatives, which are of interest due to their potential applications in drug development and materials science (Behalo & Aly, 2011).
Reactivity and Derivative Formation
The compound's reactivity has been explored in the context of creating ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These studies contribute to the understanding of reaction mechanisms and the development of new synthetic routes for heterocyclic compounds (Asadi et al., 2021).
properties
IUPAC Name |
ethyl 3-imidazo[1,2-a]pyridin-2-yl-2-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHQVTZPXRVNRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester |
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